![molecular formula C18H17N3S B5793762 N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5793762.png)
N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]thiourea, commonly known as PET or PETT, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of applications. PET is a thiourea derivative that has been synthesized through various methods and has shown promising results in the field of medicinal chemistry. In
Mechanism of Action
The mechanism of action of PET is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. PET has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
PET has been shown to have minimal toxicity in animal studies and has not shown any significant adverse effects on the liver or kidneys. PET has also been shown to have a low binding affinity for human serum albumin, which reduces the risk of drug interactions.
Advantages and Limitations for Lab Experiments
PET has several advantages for lab experiments, including its ease of synthesis, low toxicity, and broad range of applications. However, PET has limitations as well, including its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Future Directions
PET has shown significant potential for future research in the field of medicinal chemistry. Further studies are needed to fully understand the mechanism of action of PET and its potential applications in the treatment of cancer, fungal infections, and bacterial infections. PET can also be modified to improve its solubility and bioavailability, which would increase its potential as a drug candidate. Additionally, PET can be further studied for its potential use in combination therapy with other drugs to enhance its efficacy.
Synthesis Methods
PET can be synthesized through various methods, including the reaction of 1-naphthylamine with ethyl 4-pyridinecarboxylate followed by the reaction with thiourea. Another method involves the reaction of 1-naphthylamine with 2-chloroethylpyridine, followed by the reaction with thiourea. The synthesis of PET is a relatively simple process that can be easily scaled up for large-scale production.
Scientific Research Applications
PET has shown significant potential in the field of medicinal chemistry. It has been studied for its anticancer, antifungal, and antibacterial properties. PET has shown promising results in inhibiting the growth of cancer cells, including breast, prostate, and liver cancer cells. It has also been studied for its antifungal activity against Candida albicans and antibacterial activity against Escherichia coli and Staphylococcus aureus.
properties
IUPAC Name |
1-naphthalen-1-yl-3-(2-pyridin-4-ylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3S/c22-18(20-13-10-14-8-11-19-12-9-14)21-17-7-3-5-15-4-1-2-6-16(15)17/h1-9,11-12H,10,13H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOOEGKDHWVSKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=S)NCCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.